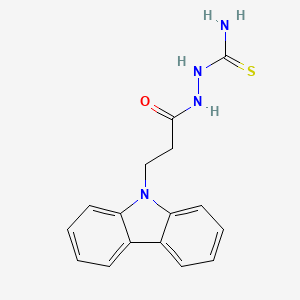
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one is an organic compound that features a piperidine ring and a thiophene ring connected by a propanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Propanone Chain Formation: The final step involves the formation of the propanone chain, which can be achieved through various methods, including aldol condensation or direct ketone formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-2-YL)-1-(furan-2-YL)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(Piperidin-2-YL)-1-(benzofuran-2-YL)propan-1-one: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NOS |
|---|---|
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
2-piperidin-2-yl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H17NOS/c1-9(10-5-2-3-7-13-10)12(14)11-6-4-8-15-11/h4,6,8-10,13H,2-3,5,7H2,1H3 |
Clave InChI |
AHHKZZXCCAZWPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCN1)C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





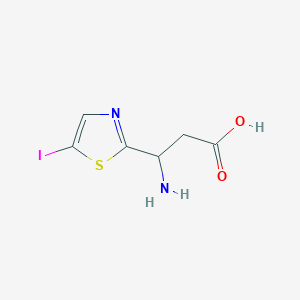
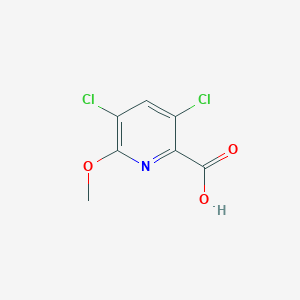
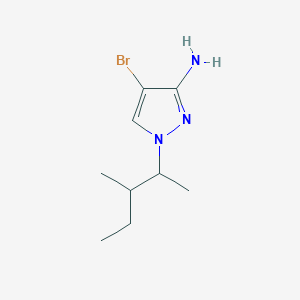

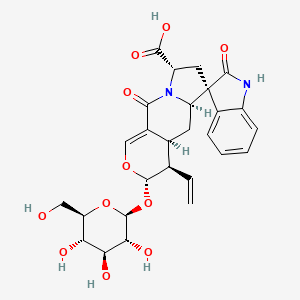

![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)
![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)
![(5R,6R,7R)-1,2,10,11,12-Pentamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,5-diol](/img/structure/B13066747.png)
